Ganoderiol A
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Ganoderiol A can be extracted from the fruiting bodies, spores, and mycelia of Ganoderma lucidum using organic solvents such as ethanol and methanol. The extraction process typically involves soaking the dried mushroom material in the solvent, followed by filtration and concentration of the extract .
Industrial Production Methods: Industrial production of this compound involves large-scale cultivation of Ganoderma lucidum, followed by extraction and purification processes. Advanced techniques such as ultrasound-assisted extraction, microwave-assisted extraction, and supercritical fluid extraction are employed to enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: Ganoderiol A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its bioactivity or to study its structure-activity relationships .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under controlled conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound, which may exhibit enhanced or altered biological activities .
Scientific Research Applications
Mechanism of Action
Ganoderiol A exerts its effects through multiple molecular targets and pathways:
Anti-tumor Activity: It inhibits the migration and adhesion of cancer cells by blocking the focal adhesion kinase (FAK) and SRC signaling pathways, leading to the deactivation of paxillin.
Anti-inflammatory Activity: this compound modulates the expression of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.
Immunomodulatory Activity: The compound enhances the activity of immune cells, such as macrophages and natural killer cells, contributing to its immunomodulatory effects.
Comparison with Similar Compounds
Ganoderiol A is unique among the triterpenoids isolated from Ganoderma lucidum due to its specific molecular structure and bioactivity. Similar compounds include:
Ganoderic Acid A: Known for its anti-tumor and anti-inflammatory properties.
Ganoderic Acid D: Exhibits strong anti-tumor activity.
Ganodermanontriol: Possesses immunomodulatory effects.
Ganodermatriol: Known for its antioxidant properties.
This compound stands out due to its potent anti-tumor and anti-inflammatory activities, making it a promising candidate for further research and development in various therapeutic areas .
Biological Activity
Ganoderiol A (GA) is a triterpenoid compound derived from the medicinal mushroom Ganoderma lucidum, commonly known as Lingzhi or Reishi. This compound has garnered significant attention for its diverse biological activities, particularly in cancer research. This article synthesizes current findings on the biological activity of this compound, highlighting its mechanisms of action, effects on various cancer types, and potential therapeutic applications.
This compound is part of a larger class of compounds known as ganoderic acids, which are characterized by their lanostane structure. The biological activities attributed to this compound include anti-cancer, anti-inflammatory, and immunomodulatory effects.
Mechanisms of Action:
- Inhibition of Cell Migration and Adhesion: GA has been shown to suppress the adhesion and migration of highly metastatic breast cancer cells (MDA-MB-231) through the inhibition of the FAK-SRC-paxillin signaling pathway. This pathway is crucial for cell adhesion and movement, indicating that GA may impede cancer metastasis .
- Cell Cycle Arrest: Research indicates that this compound can induce cell cycle arrest in cancer cells, leading to decreased proliferation. It affects key regulatory proteins such as cyclin D1 and CDK2, which are essential for cell cycle progression .
- Induction of Apoptosis: GA has also been reported to promote apoptosis in cancer cells by altering the expression levels of pro-apoptotic and anti-apoptotic proteins. This dual action enhances its potential as an anti-cancer agent .
Biological Activities in Cancer Models
Recent studies have explored the effects of this compound in various cancer models:
Case Studies and Clinical Implications
While most studies on this compound have been preclinical, several case studies highlight its potential in clinical settings:
- Breast Cancer Treatment: A study demonstrated that GA-enriched extracts significantly reduced the migratory capacity of MDA-MB-231 cells, suggesting that it could be developed into a treatment to prevent metastasis in breast cancer patients .
- Hematological Malignancies: Research indicates that extracts from Ganoderma lucidum containing this compound may enhance immune responses in patients with leukemia, promoting differentiation of immune cells and improving phagocytic activity .
- Prostate Cancer Management: In vitro studies suggest that this compound may inhibit prostate cancer cell growth through modulation of androgen receptor activity, offering a potential strategy for managing hormone-sensitive cancers .
Properties
IUPAC Name |
(3S,6R)-6-[(3S,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptane-1,2,3-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O4/c1-19(8-11-25(33)30(7,34)18-31)20-12-16-29(6)22-9-10-23-26(2,3)24(32)14-15-27(23,4)21(22)13-17-28(20,29)5/h9,13,19-20,23-25,31-34H,8,10-12,14-18H2,1-7H3/t19-,20-,23+,24+,25+,27-,28-,29+,30?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMEFPSOTFFVAQJ-OBGNTNONSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C(C)(CO)O)O)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)O)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC[C@@H](C(C)(CO)O)O)[C@H]1CC[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106518-61-0 | |
Record name | Ganoderiol A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106518610 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GANODERIOL A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MH91L4SN2J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.